

The Dichotomous Role of PK 11195 in Mitochondrial Permeability Transition: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PK 11195

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Abstract

The isoquinoline carboxamide **PK 11195**, a high-affinity ligand for the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane, has been extensively studied for its influence on the mitochondrial permeability transition (MPT). The MPT is a critical event characterized by the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane. This event leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death. While initially characterized as a peripheral benzodiazepine receptor antagonist, the role of **PK 11195** in modulating the mPTP is complex and appears to be concentration and context-dependent. This technical guide provides an in-depth analysis of the current understanding of **PK 11195**'s role in MPT, detailing its proposed mechanisms of action, summarizing key quantitative data, and providing experimental protocols for its study.

Introduction to the Mitochondrial Permeability Transition Pore (mPTP)

The mPTP is a multiprotein complex whose exact composition is still a subject of debate. However, key components are thought to include the voltage-dependent anion channel (VDAC)

in the outer mitochondrial membrane, the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane, and cyclophilin D (CypD) in the mitochondrial matrix. The opening of the mPTP is a critical event in both physiological and pathological processes, including apoptosis and necrosis. Dysregulation of the mPTP is implicated in a variety of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it a significant target for therapeutic intervention.

PK 11195: A Modulator of the mPTP

PK 11195 is a specific ligand of TSPO, a protein that is often found in complex with VDAC and ANT, suggesting a potential role for TSPO in the regulation of the mPTP.[1] The interaction of **PK 11195** with TSPO is thought to allosterically modulate the conformation of the mPTP complex, thereby influencing its propensity to open.

Pro-Apoptotic Role: Induction of mPTP Opening

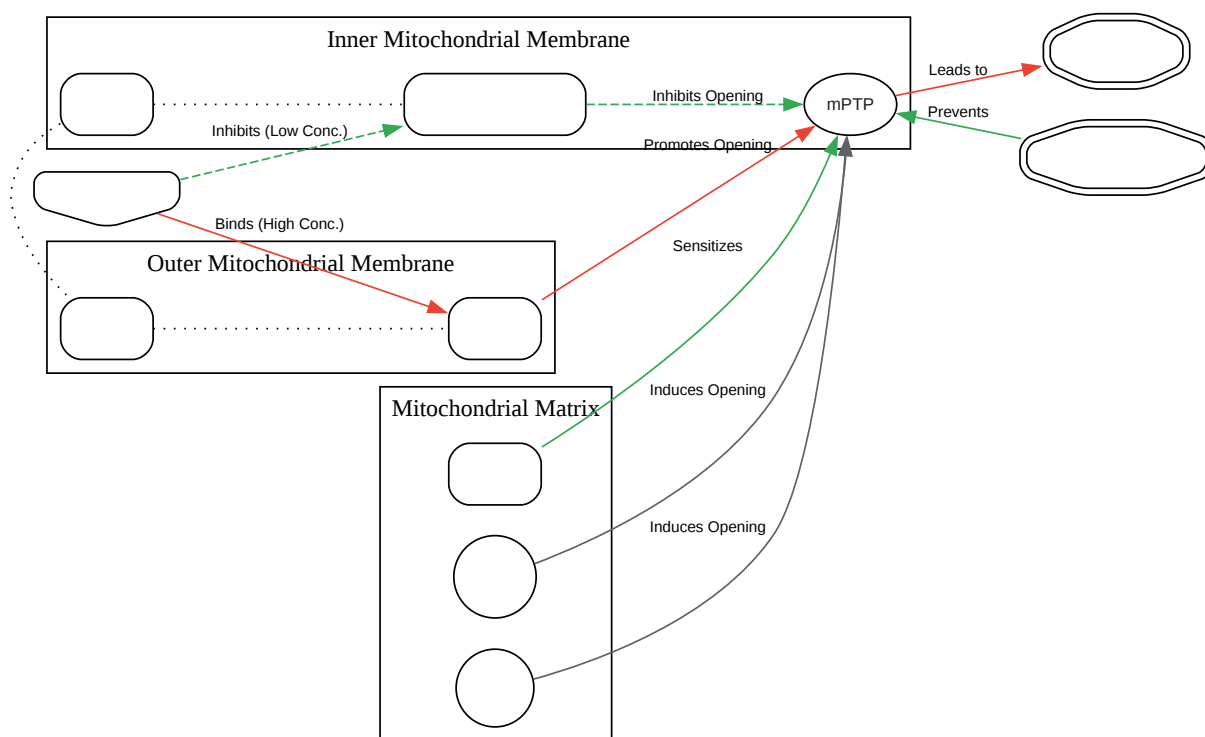
Numerous studies have demonstrated that **PK 11195** can induce the opening of the mPTP, leading to mitochondrial dysfunction and apoptosis.[2][3][4] This pro-apoptotic effect is particularly observed at higher concentrations of **PK 11195**. The proposed mechanism involves the binding of **PK 11195** to TSPO, which in turn facilitates a conformational change in the mPTP complex, lowering the threshold for its opening in response to stimuli such as elevated intramitochondrial Ca²⁺ and reactive oxygen species (ROS).[2]

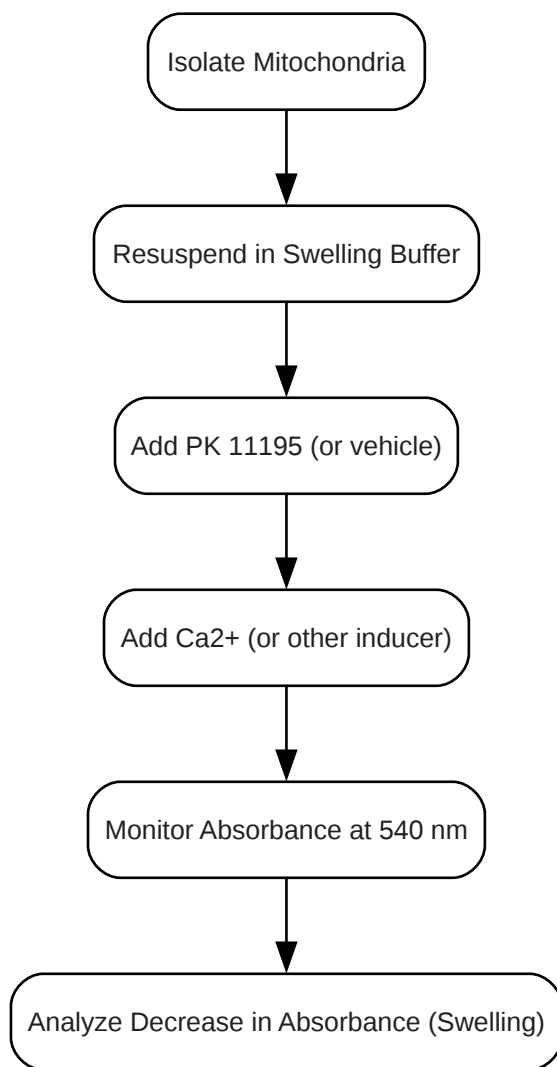
Protective Role: Inhibition of mPTP Opening

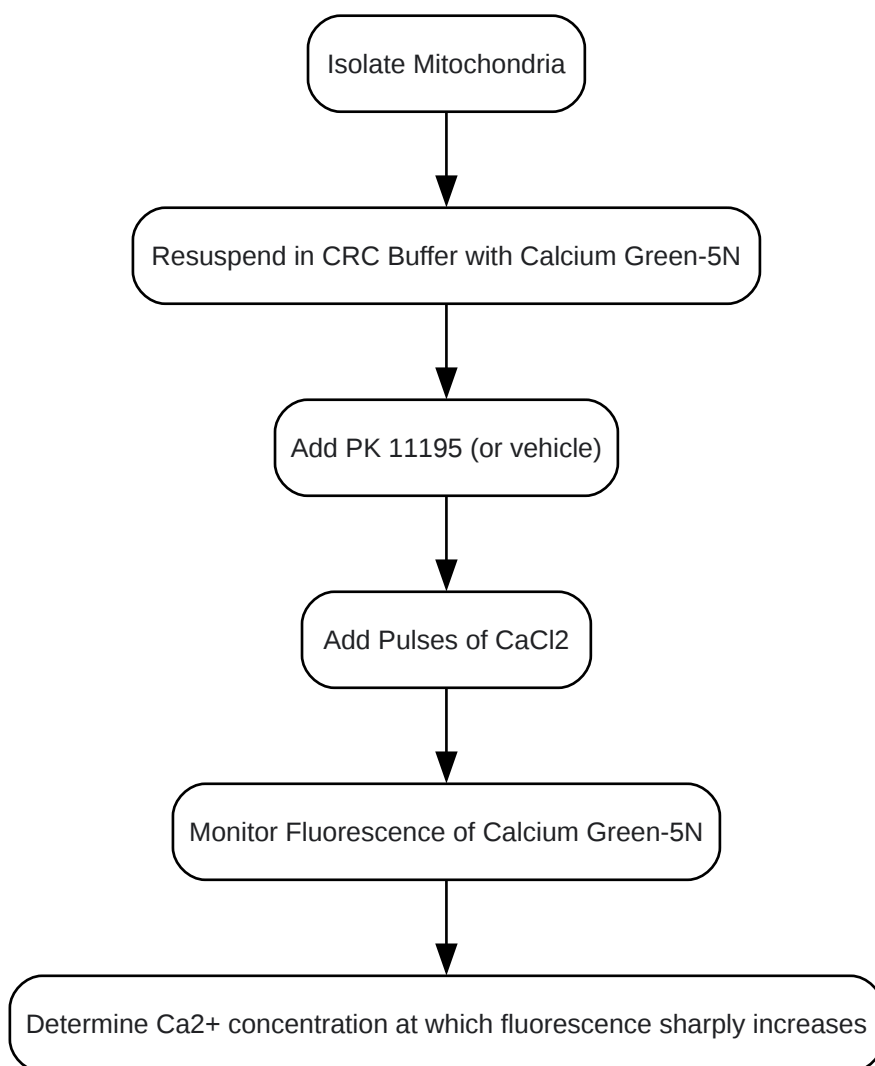
Conversely, under certain experimental conditions, particularly in the context of ischemia-reperfusion injury, **PK 11195** has been shown to have a protective effect by inhibiting mPTP opening.[5] When administered at the onset of reperfusion, **PK 11195** was found to prevent the large-scale oscillations in mitochondrial membrane potential and subsequent cell death.[5] This protective effect may be mediated by a TSPO-independent mechanism, potentially involving the inhibition of the c subunit of the F1FO ATP synthase, a putative component of the mPTP.[5]

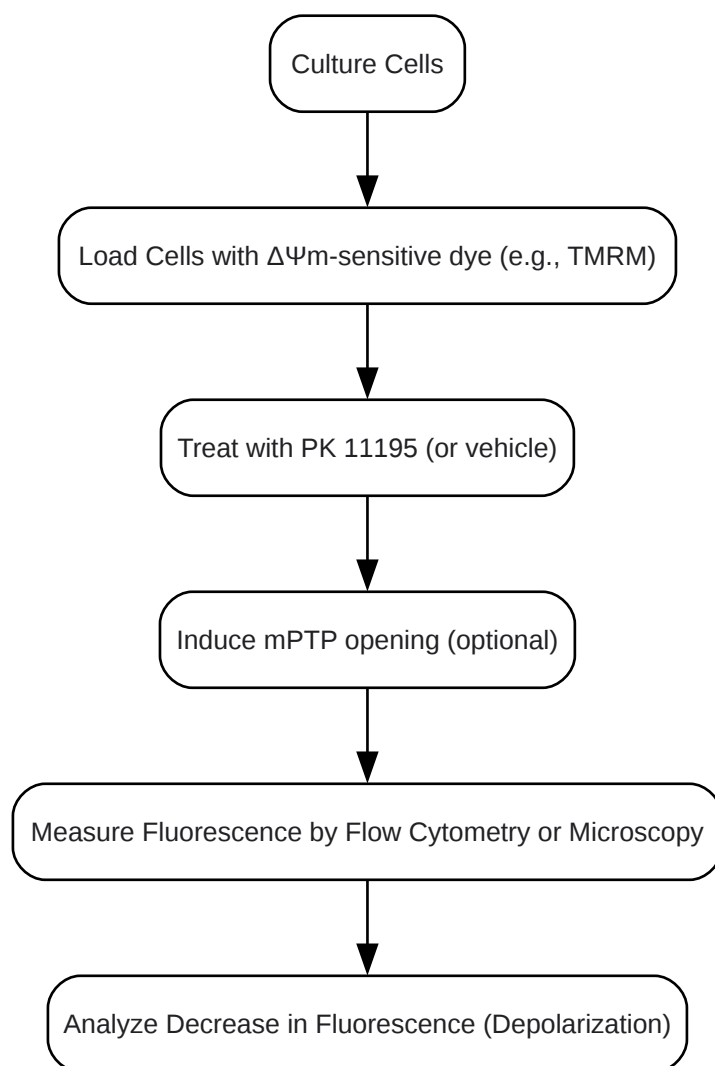
Signaling Pathways and Mechanisms

The modulatory effect of **PK 11195** on the mPTP is integrated into a complex network of signaling pathways. The following diagram illustrates the proposed mechanisms of action.









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References

- 1. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 2. researchgate.net [researchgate.net]

- 3. Pk11195, a mitochondrial benzodiazepine receptor antagonist, reduces apoptosis threshold in Bcl-XL and Mcl-1 expressing human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PK11195, a ligand of the mitochondrial benzodiazepine receptor, facilitates the induction of apoptosis and reverses Bcl-2-mediated cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Dichotomous Role of PK 11195 in Mitochondrial Permeability Transition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678501#pk-11195-role-in-mitochondrial-permeability-transition]

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